molecular formula C20H32N2O2 B3965615 2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B3965615
M. Wt: 332.5 g/mol
InChI Key: BRULIKZQAVOVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1970s and has since been widely used in scientific research for its ability to selectively block dopamine D1 receptors.

Mechanism of Action

2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol selectively blocks dopamine D1 receptors by binding to the receptor and preventing dopamine from binding. This results in a decrease in the activity of the dopamine D1 receptor signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific system being studied. In general, blocking dopamine D1 receptors can lead to a decrease in reward and reinforcement, impaired learning and memory, and altered motor control.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to selectively block this receptor and study its specific effects. However, the limitations of this compound include its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are many potential future directions for research involving 2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol. Some possible areas of study include investigating the role of dopamine D1 receptors in psychiatric disorders such as schizophrenia and depression, exploring the effects of dopamine D1 receptor blockade on neuroinflammation and neurodegeneration, and developing more selective and long-lasting dopamine D1 receptor antagonists.

Scientific Research Applications

2-[4-cyclopentyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of dopamine in reward and reinforcement, learning and memory, motor control, and drug addiction.

properties

IUPAC Name

2-[4-cyclopentyl-1-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-16-13-17(7-8-20(16)24-2)14-21-10-11-22(15-19(21)9-12-23)18-5-3-4-6-18/h7-8,13,18-19,23H,3-6,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRULIKZQAVOVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2CCO)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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